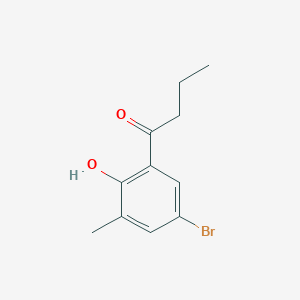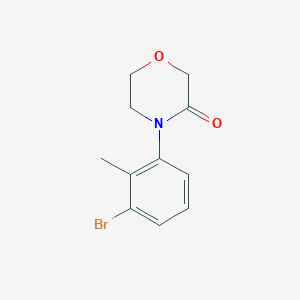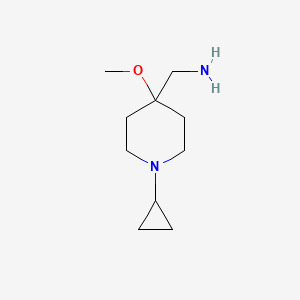
2-Cyclopentyl-2-methanesulfonylacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopentyl-2-methanesulfonylacetic acid is an organic compound with the molecular formula C8H14O4S. It is characterized by a cyclopentyl ring attached to a methanesulfonylacetic acid moiety. This compound is primarily used in research and has various applications in organic synthesis and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopentyl-2-methanesulfonylacetic acid typically involves the reaction of cyclopentylmagnesium bromide with methanesulfonyl chloride, followed by the addition of acetic acid. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the reagents. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclopentyl-2-methanesulfonylacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The methanesulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of sulfonamides or thioethers.
Aplicaciones Científicas De Investigación
2-Cyclopentyl-2-methanesulfonylacetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Cyclopentyl-2-methanesulfonylacetic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as reduced inflammation or pain relief. The exact molecular pathways involved depend on the specific application and target enzyme.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentylacetic acid: Lacks the methanesulfonyl group, making it less reactive in certain chemical reactions.
Methanesulfonylacetic acid: Lacks the cyclopentyl ring, affecting its overall stability and reactivity.
Cyclopentylmethanesulfonyl chloride: A precursor in the synthesis of 2-Cyclopentyl-2-methanesulfonylacetic acid.
Uniqueness
This compound is unique due to the presence of both the cyclopentyl ring and the methanesulfonyl group. This combination imparts specific chemical properties, such as increased stability and reactivity, making it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C8H14O4S |
|---|---|
Peso molecular |
206.26 g/mol |
Nombre IUPAC |
2-cyclopentyl-2-methylsulfonylacetic acid |
InChI |
InChI=1S/C8H14O4S/c1-13(11,12)7(8(9)10)6-4-2-3-5-6/h6-7H,2-5H2,1H3,(H,9,10) |
Clave InChI |
SQLOUVWAEUAWSX-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C(C1CCCC1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



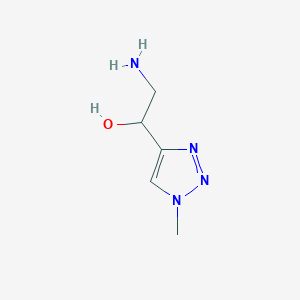
![{2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methanamine](/img/structure/B13070280.png)

![1-[(1-Ethylcyclobutyl)methyl]-1H-pyrazol-4-amine](/img/structure/B13070301.png)

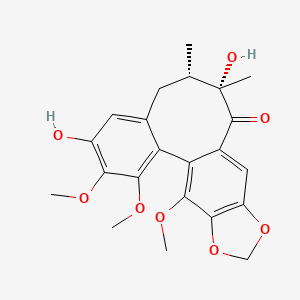
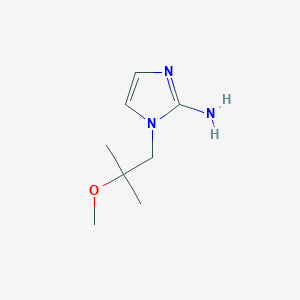
![2-[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetic acid](/img/structure/B13070314.png)
